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Compound of Interest

3-Phenylmethanesulfonyl-
Compound Name:
propionic acid

Cat. No.: B1274670

A comprehensive guide for researchers and drug development professionals on the predicted
physicochemical and ADMET properties of 3-(Phenylsulfonyl)propionic acid, benchmarked
against related molecules and the established drug, Ibuprofen.

This guide provides a detailed in-silico analysis of 3-(Phenylsulfonyl)propionic acid, a
compound of interest in chemical synthesis and potentially for pharmaceutical applications.[1]
By leveraging computational models, we can predict its drug-like properties, offering valuable
insights early in the research and development process. This approach facilitates a more
targeted and efficient investigation of new chemical entities.

For a robust comparison, 3-(Phenylsulfonyl)propionic acid is evaluated alongside two
structurally related compounds: 3-phenylpropionic acid and benzenesulfonic acid. Furthermore,
the widely-used nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen is included as a
benchmark, providing a reference point for key pharmacokinetic and physicochemical
parameters.

Comparative Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological
systems. The table below summarizes key experimental and predicted values for 3-
(Phenylsulfonyl)propionic acid and its comparators.
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3-
(Phenylsulfony ) . Benzenesulfon

Property T Phenylpropion . Ibuprofen
l)propionic . . ic acid

. ic acid

acid

Molecular
CoH1004S[1][2] CoH1002 CeHs03S[3] C13H1802

Formula

Molecular Weight
214.24[1][2] 150.17 158.18[3] 206.28

(g/mol)

Melting Point

. 128-130[1][2] 47-49 50-53 75-78

4

N ) 458.9 (Predicted) 185

Boiling Point (°C) 280 157 (at 4 mmHg)
[1112]14] (decomposes)

LogP (Predicted)  0.935[5] 1.89 -1.2 3.97

pKa (Predicted) 3.85 £ 0.10[1][2] 4.78 -2.8 4.43

N Soluble in Slightly soluble in  Soluble in Practically

Solubility ) i

methanol[1][2] water water[3] insoluble in water

In-Silico ADMET Prediction Workflow

The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity
(ADMET) profile is a critical step in drug discovery. The following diagram illustrates a typical
in-silico workflow for this process.
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In-Silico ADMET Prediction Workflow
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In-Silico ADMET Prediction Workflow

Comparative In-Silico ADMET Profile

The following table presents a comparative overview of the predicted ADMET properties for the
selected compounds. These predictions are compiled from various in-silico models and
databases. It is important to note that these are computational estimations and should be

verified by experimental studies.
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3-
3-
(Phenylsulfony . Benzenesulfon Ibuprofen
ADMET T Phenylpropion . .
l)propionic . . ic acid (Experimental/
Property . ic acid . ]
acid . (Predicted) Predicted)
. (Predicted)
(Predicted)
Absorption
- Human High (well-
Intestinal Moderate to High  High High absorbed orally)
Absorption [6]
- Caco-2
N Moderate Moderate to High  Low High
Permeability
Distribution
- Blood-Brain
. No Yes No Yes
Barrier Permeant
- Plasma Protein ) >99% (bound to
o High Moderate Low )
Binding albumin)
Metabolism
- CYP2D6
o Likely Unlikely Unlikely Yes
Inhibitor
- CYP3A4 ) ) .
. Likely Unlikely Unlikely Yes
Inhibitor
Excretion
- Renal Excretion  Likely Likely Likely Primarily renal
Toxicity
- AMES
Low Probability Low Probability Negative[7] Low Probability

Mutagenicity

- hERG Inhibition

Low Probability

Low Probability

Low Probability

Low Probability

- Hepatotoxicity

Moderate

Concern

Low Concern

Low Concern

Risk of

hepatotoxicity
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with high doses

Methodologies for In-Silico Prediction

The in-silico data presented in this guide are derived from established computational models
and methodologies widely used in the field of drug discovery. A general overview of the
protocols is provided below.

1. Physicochemical Property Prediction:

e LogP (Octanol-Water Partition Coefficient): This value, which indicates the lipophilicity of a
compound, is often predicted using atom-based or fragment-based methods. These
algorithms calculate the contribution of individual atoms or molecular fragments to the overall
LogP value.

» pKa (Acid Dissociation Constant): pKa prediction is typically based on Quantitative Structure-
Property Relationship (QSPR) models that correlate the electronic properties and structural
features of a molecule with its acidity.

» Solubility: Aqueous solubility is predicted using models that take into account factors such as
LogP, molecular weight, and hydrogen bonding capacity.

2. ADMET Prediction:

e Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are commonly
predicted using models trained on large datasets of experimentally determined values.
These models often utilize molecular descriptors such as polar surface area (PSA), LogP,
and the number of hydrogen bond donors and acceptors.

« Distribution: Blood-Brain Barrier (BBB) penetration is predicted based on a combination of
factors including molecular size, lipophilicity, and the presence of specific functional groups
that can interact with transporters at the BBB. Plasma protein binding is estimated using
QSPR models that relate molecular features to binding affinity for plasma proteins like
albumin.
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e Metabolism: Inhibition of cytochrome P450 (CYP) enzymes is predicted using machine
learning models (e.g., support vector machines or random forests) trained on known
inhibitors and non-inhibitors. These models identify structural motifs and physicochemical
properties associated with CYP inhibition.

» Toxicity: Predictions for endpoints such as AMES mutagenicity (the potential to cause DNA
mutations) and hERG channel inhibition (a risk for cardiotoxicity) are typically made using
models that recognize toxicophores (substructures known to be associated with toxicity) and
QSAR models.

Concluding Remarks

The in-silico analysis of 3-(Phenylsulfonyl)propionic acid suggests it possesses
physicochemical properties that may be favorable for biological activity. Its predicted LogP and
pKa values fall within a range often associated with drug-like molecules. However, the
predicted inhibition of key metabolic enzymes (CYP2D6 and CYP3A4) warrants further
investigation, as this could lead to potential drug-drug interactions.

Compared to 3-phenylpropionic acid, 3-(Phenylsulfonyl)propionic acid is predicted to be less
lipophilic and a stronger acid. Benzenesulfonic acid, being a much stronger acid and less
lipophilic, serves as a contrasting example within this chemical space.

When benchmarked against Ibuprofen, 3-(Phenylsulfonyl)propionic acid shows some similar
predicted properties, but also key differences, particularly in its metabolic profile. The
established experimental data for Ibuprofen highlights the importance of validating these in-
silico predictions with robust laboratory and clinical studies.

This comparative guide underscores the utility of in-silico modeling in the early stages of drug
discovery and chemical research. The predictive data presented here for 3-
(Phenylsulfonyl)propionic acid provides a valuable foundation for guiding future experimental
work and making informed decisions about its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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Contact
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